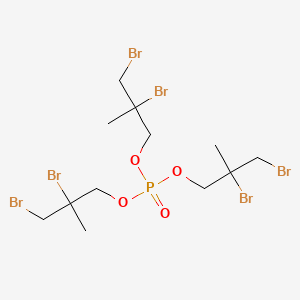
Tris(2-methyl-2,3-dibromopropyl)phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-methyl-2,3-dibromopropyl)phosphate is a chemical compound primarily known for its use as a flame retardant. It is a pale-yellow viscous liquid at room temperature and is practically insoluble in water but miscible with organic solvents like carbon tetrachloride, chloroform, and methylene chloride . This compound has been widely used in various industries, including plastics and textiles, due to its flame-retardant properties .
Méthodes De Préparation
The synthesis of Tris(2-methyl-2,3-dibromopropyl)phosphate typically involves the reaction of phosphorus oxychloride with 2,3-dibromopropanol in the presence of an aromatic tertiary amine and an inert, volatile organic solvent such as benzene, petroleum ether, methylene chloride, ethylene dichloride, or carbon tetrachloride . This method is preferred due to its economic efficiency compared to the direct bromination of triallyl phosphate .
Analyse Des Réactions Chimiques
Tris(2-methyl-2,3-dibromopropyl)phosphate undergoes various chemical reactions, including:
Decomposition: The compound is stable up to temperatures of 392-482°F, with major decomposition beginning at 586°F.
Oxidation and Reduction: Specific details on oxidation and reduction reactions are limited, but it is known to react with photochemically produced hydroxyl radicals in the vapor phase.
Applications De Recherche Scientifique
Tris(2-methyl-2,3-dibromopropyl)phosphate has been extensively studied for its applications in various fields:
Mécanisme D'action
The mechanism of action of Tris(2-methyl-2,3-dibromopropyl)phosphate involves its metabolism to various intermediates, including 2-bromoacrolein, which may be particularly important . It is mutagenic in bacteria and causes genetic damage in cultured mammalian cells, Drosophila melanogaster, and mice . The compound is also known to inhibit cholinesterase, leading to various toxic effects .
Comparaison Avec Des Composés Similaires
Tris(2-methyl-2,3-dibromopropyl)phosphate can be compared with other flame retardants such as:
Tris(2-chloroethyl) phosphate (TCEP): Another flame retardant with similar applications but different chemical properties.
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP): Known for its use in polyurethane foams and similar applications.
Tris(2-ethylhexyl) phosphate (TEHP): Used in different industrial applications but shares the flame-retardant property.
These compounds share the common feature of being flame retardants but differ in their chemical structures and specific applications, highlighting the uniqueness of this compound in terms of its specific uses and properties.
Propriétés
Numéro CAS |
111712-46-0 |
|---|---|
Formule moléculaire |
C12H21Br6O4P |
Poids moléculaire |
739.7 g/mol |
Nom IUPAC |
tris(2,3-dibromo-2-methylpropyl) phosphate |
InChI |
InChI=1S/C12H21Br6O4P/c1-10(16,4-13)7-20-23(19,21-8-11(2,17)5-14)22-9-12(3,18)6-15/h4-9H2,1-3H3 |
Clé InChI |
YUBNBIPSIUCFCD-UHFFFAOYSA-N |
SMILES canonique |
CC(COP(=O)(OCC(C)(CBr)Br)OCC(C)(CBr)Br)(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide](/img/structure/B14321669.png)
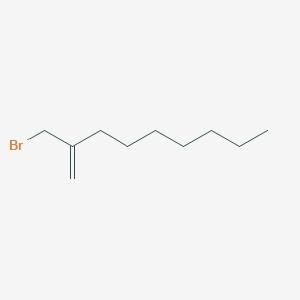
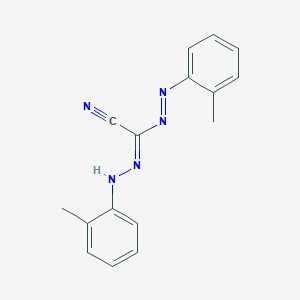
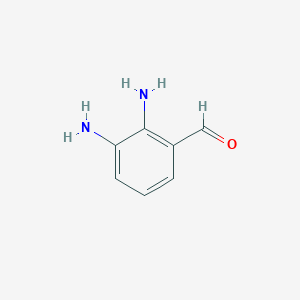
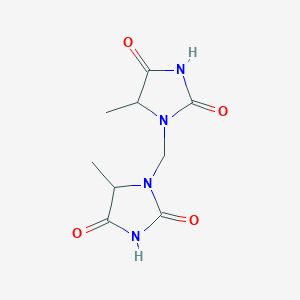
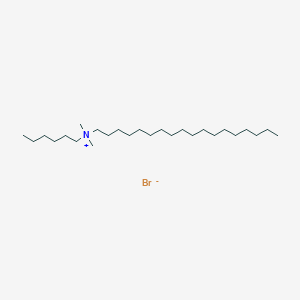
![3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole](/img/structure/B14321700.png)
![5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14321713.png)
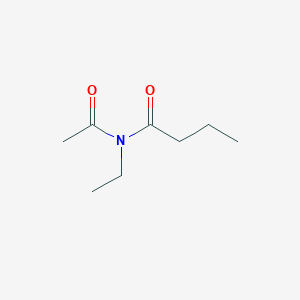
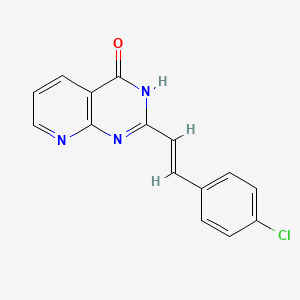
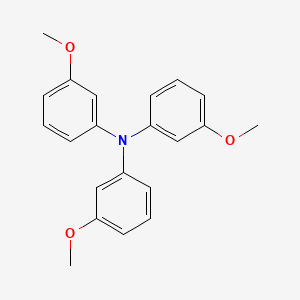

![1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14321732.png)
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14321764.png)
